3-Isopropyl-5-nitropyridine
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Overview
Description
3-Isopropyl-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an isopropyl group at the third position and a nitro group at the fifth position of the pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Isopropyl-5-nitropyridine typically involves nitration of 3-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and automation helps in maintaining the desired reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-nitropyridine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3-Isopropyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitropyridine.
Scientific Research Applications
3-Isopropyl-5-nitropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Isopropyl-4-nitropyridine
- 3-Isopropyl-6-nitropyridine
- 3-Methyl-5-nitropyridine
Comparison: 3-Isopropyl-5-nitropyridine is unique due to the specific positioning of the isopropyl and nitro groups on the pyridine ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological interactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-nitro-5-propan-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLACOHVXDOBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667475 |
Source
|
Record name | 3-Nitro-5-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131941-33-8 |
Source
|
Record name | 3-Nitro-5-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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